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Compound of Interest

Compound Name: Myrciaphenone A

Cat. No.: B211633 Get Quote

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Myrciaphenone A, a naturally occurring

acetophenone glucoside, for researchers, scientists, and professionals in drug development.

This document outlines its chemical identity, biological activity, and the experimental protocols

for its evaluation.

Core Chemical Data
Myrciaphenone A is chemically identified as 1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-

trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone.[1] Its registered CAS number is

26089-54-3.[1]

Identifier Value

IUPAC Name

1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-

trihydroxy-6-(hydroxymethyl)oxan-2-

yl]oxyphenyl]ethanone

CAS Number 26089-54-3

Molecular Formula C₁₄H₁₈O₉

Molecular Weight 330.29 g/mol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b211633?utm_src=pdf-interest
https://www.benchchem.com/product/b211633?utm_src=pdf-body
https://www.benchchem.com/product/b211633?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Myrciaphenone-A
https://pubchem.ncbi.nlm.nih.gov/compound/Myrciaphenone-A
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b211633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biological Activity and Therapeutic Potential
Myrciaphenone A has been isolated from the leaves of Myrcia multiflora, a plant traditionally

used in Brazil as a treatment for diabetes.[2][3] Research has demonstrated its potential as a

therapeutic agent through its inhibitory effects on key enzymes implicated in diabetic

complications. Specifically, Myrciaphenone A has been shown to be an inhibitor of both

aldose reductase and α-glucosidase.[2][3]

Quantitative Analysis of Enzyme Inhibition
The inhibitory potency of Myrciaphenone A against aldose reductase and α-glucosidase has

been quantified, as detailed in the table below.

Enzyme IC₅₀ (µM)

Aldose Reductase 3.8

α-Glucosidase 0.83

Data sourced from Yoshikawa et al., 1998.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of

Myrciaphenone A's biological activity.

Aldose Reductase Inhibition Assay
The inhibitory activity of Myrciaphenone A on aldose reductase was determined

spectrophotometrically. The assay mixture contained:

1.0 M Sodium phosphate buffer (pH 6.2)

0.1 M NADPH

0.1 M DL-glyceraldehyde (substrate)

The test sample (Myrciaphenone A) dissolved in DMSO
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Aldose reductase enzyme solution

The reaction was initiated by the addition of the substrate. The rate of NADPH oxidation was

monitored by measuring the change in absorbance at 340 nm. The concentration of the

inhibitor required to reduce the enzyme activity by 50% (IC₅₀) was then calculated.

α-Glucosidase Inhibition Assay
The α-glucosidase inhibitory activity was assessed using p-nitrophenyl α-D-glucopyranoside as

the substrate. The experimental setup included:

0.1 M Phosphate buffer (pH 7.0)

α-Glucosidase enzyme solution

The test sample (Myrciaphenone A) dissolved in DMSO

p-Nitrophenyl α-D-glucopyranoside solution

The reaction was initiated by the addition of the substrate and incubated at 37°C. The amount

of p-nitrophenol released was measured spectrophotometrically at 400 nm. The IC₅₀ value was

determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway and Mechanism of Action
Myrciaphenone A's inhibition of aldose reductase is significant due to the role of this enzyme

in the polyol pathway. This pathway is implicated in the pathogenesis of diabetic complications.

The following diagram illustrates the polyol pathway and the inhibitory action of

Myrciaphenone A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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